6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
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Overview
Description
6-Methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activities, including anticoagulant, antimicrobial, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the condensation reaction of 6-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with rhodanines in an acetic acid medium in the presence of freshly melted sodium acetate . Another method includes the reaction of pyrrolo[3,2,1-ij]quinoline-1,2-dione with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like NBS or NCS in solvents like DMF.
Major Products Formed
The major products formed from these reactions include various functionalized pyrroloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
6-Methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits blood coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound’s structure allows it to bind to these factors, thereby preventing the formation of blood clots.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Known for its anticoagulant activity.
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Exhibits antimicrobial and antitumor properties.
1H-Pyrazolo[3,4-b]quinolines: Used in the synthesis of various biologically active compounds.
Uniqueness
6-Methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both coagulation factors Xa and XIa makes it a promising candidate for developing new anticoagulant therapies .
Properties
IUPAC Name |
9-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-7-11(14)13-6-5-9-3-2-4-10(8)12(9)13/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYIYJMOLPFVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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